molecular formula C16H19N3O2S B8645912 N-(4-(5-Cyano-1-propyl-1H-pyrrol-2-yl)phenyl)ethanesulfonamide CAS No. 922506-19-2

N-(4-(5-Cyano-1-propyl-1H-pyrrol-2-yl)phenyl)ethanesulfonamide

Cat. No. B8645912
Key on ui cas rn: 922506-19-2
M. Wt: 317.4 g/mol
InChI Key: AGWMCHVNPRLACC-UHFFFAOYSA-N
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Patent
US07291643B2

Procedure details

N-[4-(5-cyano-1H-pyrrol-2-yl)phenyl]ethanesulfonamide (0.150 g, 0.54 mmol) was alkylated according to the procedure of Example 40 using potassium tert-butoxide (1.08 mL of a 1 M solution, 1.08 mmol) and propyl iodide (0.056 mL, 0.50 mmol) to afford the title compound (0.10 g, 6.2%).
Quantity
0.15 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0.056 mL
Type
reactant
Reaction Step Four
Yield
6.2%

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[NH:7][C:6]([C:8]2[CH:13]=[CH:12][C:11]([NH:14][S:15]([CH2:18][CH3:19])(=[O:17])=[O:16])=[CH:10][CH:9]=2)=[CH:5][CH:4]=1)#[N:2].[CH3:20][C:21](C)([O-])[CH3:22].[K+].C(I)CC>>[C:1]([C:3]1[N:7]([CH2:20][CH2:21][CH3:22])[C:6]([C:8]2[CH:9]=[CH:10][C:11]([NH:14][S:15]([CH2:18][CH3:19])(=[O:17])=[O:16])=[CH:12][CH:13]=2)=[CH:5][CH:4]=1)#[N:2] |f:1.2|

Inputs

Step One
Name
Quantity
0.15 g
Type
reactant
Smiles
C(#N)C1=CC=C(N1)C1=CC=C(C=C1)NS(=O)(=O)CC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C)([O-])C.[K+]
Step Three
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0.056 mL
Type
reactant
Smiles
C(CC)I

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(#N)C1=CC=C(N1CCC)C1=CC=C(C=C1)NS(=O)(=O)CC
Measurements
Type Value Analysis
AMOUNT: MASS 0.1 g
YIELD: PERCENTYIELD 6.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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